1-Isopropyl-5-oxopyrrolidine-3beta-carboxylic acid methyl ester
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Overview
Description
1-Isopropyl-5-oxopyrrolidine-3beta-carboxylic acid methyl ester is a chemical compound with a unique structure that includes a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-oxopyrrolidine-3beta-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable keto acid, followed by esterification to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-oxopyrrolidine-3beta-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the keto group to an alcohol.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-Isopropyl-5-oxopyrrolidine-3beta-carboxylic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Isopropyl-5-oxopyrrolidine-3beta-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure but differ in functional groups and overall reactivity.
Indole derivatives: These compounds, such as indole-3-acetic acid, have different core structures but can exhibit similar biological activities
Uniqueness: 1-Isopropyl-5-oxopyrrolidine-3beta-carboxylic acid methyl ester is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
methyl (3S)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDZQKXBBVWZHO-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@H](CC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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